molecular formula C23H17ClFN3O2S2 B15010164 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B15010164
M. Wt: 486.0 g/mol
InChI Key: AXWHZSSEJXDUGJ-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a chlorofluorophenyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: This step involves the use of chlorofluorobenzene derivatives, which can be introduced through nucleophilic substitution reactions.

    Formation of the Methoxyphenyl Group: This can be achieved through the reaction of methoxybenzene derivatives with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-HYDROXYPHENYL)ACETAMIDE
  • **2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-METHOXYPHENYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C23H17ClFN3O2S2

Molecular Weight

486.0 g/mol

IUPAC Name

2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H17ClFN3O2S2/c1-30-20-8-3-2-7-18(20)27-22(29)13-31-23-28-19-10-9-14(11-21(19)32-23)26-12-15-16(24)5-4-6-17(15)25/h2-12H,13H2,1H3,(H,27,29)

InChI Key

AXWHZSSEJXDUGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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